2-Methoxy-4-methyl-5-phenylmethoxypyrimidine
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Overview
Description
2-Methoxy-4-methyl-5-phenylmethoxypyrimidine is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-5-phenylmethoxypyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-4-methylpyrimidine with phenylmethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-5-phenylmethoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-4-methyl-5-phenylmethoxypyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-5-phenylmethoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-methylpyrimidine
- 5-Phenylmethoxypyrimidine
- 2-Methoxy-5-phenylmethoxypyridine
Uniqueness
2-Methoxy-4-methyl-5-phenylmethoxypyrimidine is unique due to the presence of both methoxy and phenylmethoxy groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-methoxy-4-methyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C13H14N2O2/c1-10-12(8-14-13(15-10)16-2)17-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
LCBZNHFHDYVOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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